molecular formula C8H13BrO2 B153387 (E)-tert-Butyl 4-bromobut-2-enoate CAS No. 50745-65-8

(E)-tert-Butyl 4-bromobut-2-enoate

Cat. No. B153387
CAS RN: 50745-65-8
M. Wt: 221.09 g/mol
InChI Key: GJWISYPNGDTPOP-SNAWJCMRSA-N
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Description

“(E)-tert-Butyl 4-bromobut-2-enoate” is a chemical compound with the CAS number 86606-04-4 . It has a molecular weight of 221.09 and a molecular formula of C8H13BrO2 .


Molecular Structure Analysis

The molecular structure of “(E)-tert-Butyl 4-bromobut-2-enoate” consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

  • Synthesis of HIV-1 Protease Inhibitors : A study demonstrated an effective ligand-free Suzuki coupling protocol to unite methyl (E)-4-bromobut-2-enoate with several arylboronic acids, leading to the synthesis of variously functionalized methyl 4-arylcrotonates. These compounds are significant in the preparation of diverse aryl-substituted cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).

  • Preparation of Fluorofuranones : Another research demonstrated the transformation of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates into target 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks. This process involved efficient Z/E photoisomerisation and acid-catalysed cyclisation (Pomeisl et al., 2007).

  • Isoxazole and Isoxazoline Synthesis : The compound has been used in reactions with benzonitrile, acetonitrile, and bromoformonitrile oxides to yield isoxazoles and isoxazolines. The sulfinyl group in the compound significantly increases the reactivity of the double bond as a dipolarophile (Ruano et al., 1999).

  • Synthesis of Pyrazole-4-carboxylic Acids : In a study, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides occurred at the enamine carbon atom, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Asymmetric Synthesis of β-Amino Acid Derivatives : The compound has been used for the asymmetric synthesis of unsaturated β-amino acid derivatives, which are crucial in various pharmaceutical applications (Davies et al., 1997).

  • Synthesis of Antitumor Antibiotic Derivatives : It has been employed in the synthesis of key intermediates for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Safety And Hazards

The safety data sheet for “(E)-tert-Butyl 4-bromobut-2-enoate” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 4-bromobut-2-enoate

CAS RN

86606-04-4
Record name tert-Butyl (2E)-4-bromo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl (2E)-4-bromobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl (2E)-4-bromo-2-butenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
X Liu - 2015 - ir.stonybrook.edu
Nucleic acid mimics and analogs are artificially designed molecular strands that can bind to natural nucleic acids. They have far-reaching diagnostics and therapeutics applications. An …
Number of citations: 2 ir.stonybrook.edu
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
A series of new 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and …
Number of citations: 329 pubs.acs.org
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org
NA Anderson, BJ Fallon, E Valverde, SJF MacDonald… - Synlett, 2012 - thieme-connect.com
Application of the Miyaura–Hayashi rhodium-catalysed addition of aryl boronic acids to acyclic unsaturated esters featuring basic centres to yield γ-amino butyric acids incorporating a …
Number of citations: 8 www.thieme-connect.com

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